(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
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Overview
Description
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a fluorinated amine derivative of tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Bulk Fluorination: Using large quantities of fluorinating agents.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon for efficient reduction.
Automated Amination:
Chemical Reactions Analysis
Types of Reactions
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: shares similarities with other fluorinated amine derivatives such as:
Uniqueness
- The presence of fluorine atoms at specific positions enhances the compound’s chemical stability and biological activity.
- The tetrahydronaphthalene core provides a rigid framework, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXQLCRQEWZHDB-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571034 |
Source
|
Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-28-7 |
Source
|
Record name | (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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